1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family, characterized by a benzoxazole ring substituted with a nitro group at the 7-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the nitration of benzo[d]oxazole derivatives followed by acetylation. One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative under reflux conditions to form the benzoxazole core. Subsequent nitration using nitric acid introduces the nitro group at the 7-position. Finally, acetylation with acetic anhydride yields the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Condensation: Aldehydes or ketones, acidic or basic catalysts
Major Products Formed:
Reduction: 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone.
Substitution: Various substituted benzoxazole derivatives.
Condensation: Complex heterocyclic compounds
Scientific Research Applications
1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(Oxazol-2-yl)ethanone: Similar structure but without the benzene ring, leading to distinct properties and applications .
Properties
Molecular Formula |
C9H6N2O4 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
1-(7-nitro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6N2O4/c1-5(12)9-10-6-3-2-4-7(11(13)14)8(6)15-9/h2-4H,1H3 |
InChI Key |
IFSRAHGDBSAMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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